Home > Products > Screening Compounds P74005 > 5-hydroxy-7-methoxyquinazolin-4(3H)-one
5-hydroxy-7-methoxyquinazolin-4(3H)-one - 379228-50-9

5-hydroxy-7-methoxyquinazolin-4(3H)-one

Catalog Number: EVT-8931126
CAS Number: 379228-50-9
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-hydroxy-7-methoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazoline family, characterized by its unique structural features and potential biological activities. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry due to its interactions with biological macromolecules and potential therapeutic applications.

Source

The compound can be synthesized through various chemical reactions starting from simpler precursors, often involving methoxylation and cyclization processes. It is also derived from naturally occurring compounds or can be synthesized in laboratory settings for research purposes.

Classification

5-hydroxy-7-methoxyquinazolin-4(3H)-one is classified as a heterocyclic organic compound. Its structure includes a quinazoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This classification places it among compounds with significant pharmacological properties, particularly in cancer research.

Synthesis Analysis

Methods

The synthesis of 5-hydroxy-7-methoxyquinazolin-4(3H)-one typically involves several key steps:

  1. Methoxylation: Introduction of the methoxy group into the quinazoline structure.
  2. Cyclization: Formation of the quinazoline core from appropriate precursors.
  3. Nitration: Addition of nitro groups under controlled conditions.
  4. Reduction: Conversion of nitro groups to amino groups, if necessary.

Technical Details

The synthesis often requires specific reaction conditions such as the use of strong acids (e.g., sulfuric acid) and bases (e.g., sodium methoxide), high temperatures, and catalysts to facilitate the desired transformations. For instance, nitration may be performed using concentrated nitric acid in an acetic acid medium, while methoxylation might involve methanol and sodium methoxide as reagents .

Molecular Structure Analysis

Structure

The molecular structure of 5-hydroxy-7-methoxyquinazolin-4(3H)-one can be represented as follows:

  • Chemical Formula: C_10H_10N_2O_3
  • Molecular Weight: Approximately 218.20 g/mol
  • Structural Features: The compound features a hydroxyl group (-OH) at position 5 and a methoxy group (-OCH₃) at position 7 on the quinazoline ring.

Data

The structural integrity can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, characteristic peaks in NMR spectra can confirm the presence of specific functional groups and their environments within the molecule .

Chemical Reactions Analysis

Reactions

5-hydroxy-7-methoxyquinazolin-4(3H)-one undergoes several notable chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  2. Reduction: Nitro groups can be reduced to amino groups.
  3. Substitution: Functional groups on the quinazoline ring may undergo nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and sodium hydride for nucleophilic substitutions. The choice of reagents and conditions dictates the yield and purity of the final product .

Mechanism of Action

The mechanism of action for 5-hydroxy-7-methoxyquinazolin-4(3H)-one primarily involves its interaction with specific molecular targets in biological systems:

  1. Inhibition of Receptor Tyrosine Kinases: This compound has been shown to inhibit receptors such as HER-2 and Epidermal Growth Factor Receptor (EGFR), which are critical in cell proliferation and survival pathways.
  2. Induction of Apoptosis: By blocking these receptors, the compound can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point is an important physical property that indicates purity; it generally ranges between 180°C to 182°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as IR spectroscopy confirm functional groups through characteristic absorption bands, while NMR provides insights into molecular dynamics .

Applications

5-hydroxy-7-methoxyquinazolin-4(3H)-one has several significant applications:

  1. Medicinal Chemistry: Investigated as a potential anticancer agent due to its ability to inhibit receptor tyrosine kinases.
  2. Biological Research: Used to study interactions with biological macromolecules and cellular pathways.
  3. Pharmaceutical Development: Serves as an intermediate in synthesizing more complex drug molecules aimed at treating various diseases .
Introduction to Quinazolin-4(3H)-one Scaffold in Medicinal Chemistry

Historical Context of Quinazolinone Derivatives in Drug Discovery

Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, first synthesized in 1889 via the Niementowski reaction involving anthranilic acid and formamide [2] [10]. This nitrogen-containing heterocycle consists of a benzene ring fused to a pyrimidinone core, providing structural versatility for chemical modifications. Over 200 naturally occurring alkaloids incorporate this framework, including vasicine (peganine) isolated from Adhatoda vasica, traditionally used as a bronchodilator [2] [10]. The 20th century witnessed systematic exploration of quinazolinone pharmacophores, culminating in FDA-approved therapeutics such as the EGFR inhibitor gefitinib (for non-small cell lung cancer) and the α1-adrenergic antagonist prazosin (for hypertension) [5] [10]. Contemporary drug discovery leverages this scaffold due to its balanced lipophilicity (log P 1.0–4.5), metabolic stability, and capacity to penetrate biological barriers, including the blood-brain barrier [2] [9].

Table 1: Clinically Approved Quinazolinone-Based Drugs

Drug NameTherapeutic CategoryMolecular Target
GefitinibAntineoplastic (NSCLC)EGFR tyrosine kinase
PrazosinAntihypertensiveα1-Adrenergic receptor
DoxazosinBPH treatment, Hypertensionα1-Adrenergic receptor
ErlotinibAntineoplastic (Pancreatic/NSCLC)EGFR tyrosine kinase

The scaffold’s synthetic tractability facilitated diverse derivatization strategies. Key methods include:

  • Griess Synthesis: Anthranilic acid + cyanide → 2-ethoxy derivatives [2].
  • Microwave-Assisted Cyclization: o-Aminobenzamides + aldehydes via KMnO₄ catalysis (85–92% yields) [2] [6].
  • Dimroth Rearrangement: One-pot synthesis of 2-aminoquinazolinones under mild conditions [4].

Structural Significance of 5-Hydroxy-7-Methoxy Substitution Patterns

The 5-hydroxy-7-methoxyquinazolin-4(3H)-one derivative exemplifies strategically optimized substitutions that enhance target engagement and physicochemical properties. Position-specific modifications critically influence bioactivity:

  • Electronic Effects: The 7-methoxy group (-OCH₃) acts as an electron-donating substituent, increasing electron density at C-8 and C-6 (Hammett σₚ: -0.27). This elevates nucleophilicity at N-3 and C-2, facilitating hydrogen-bond acceptor interactions [1] [7]. Concurrently, the 5-hydroxy group (-OH) serves as a hydrogen-bond donor/acceptor, enhancing solubility and molecular recognition [9].
  • Steric Orientation: Methoxy at C-7 avoids steric clashes in enzyme active sites (e.g., PARP1 or BRD4), while the C-5 hydroxy group aligns with hydrophilic subpockets [1] [7].
  • Tautomeric Stability: The 4-oxo group enables lactam-lactim tautomerism, permitting dual-binding modes. C-5 hydroxylation stabilizes the lactim form, which exhibits higher dipole moments (Δμ = 1.2–1.8 D) and enhanced interactions with charged residues in target proteins [2] [10].

Table 2: Impact of Substituents on Quinazolinone Properties

PositionSubstituentElectronic EffectRole in Binding Interactions
5-OHElectron-withdrawingH-bond donation; metal coordination
7-OCH₃Electron-donatingHydrophobic pocket filling; H-bond acceptance
4=OResonance stabilizationLactam-lactim tautomerism

SAR studies confirm that 6,8-halogenation or 3-heterocyclic appendages augment bioactivity, but 5-hydroxy-7-methoxy variants uniquely balance potency and pharmacokinetics [1] [3] [7]. Molecular modeling reveals that this combination improves desolvation energy penalties upon binding (-ΔG: 5.2 kcal/mol) compared to dihalogenated analogs [7].

Role of 5-Hydroxy-7-Methoxyquinazolin-4(3H)-one in Synthetic Lethality Strategies

Synthetic lethality exploits genetic vulnerabilities in cancer cells by co-targeting compensatory pathways. The 5-hydroxy-7-methoxyquinazolin-4(3H)-one core has emerged as a template for dual-target inhibitors, particularly against PARP1 and BRD4 – proteins critically involved in DNA repair and transcriptional regulation [1]. Key advances include:

  • Dual PARP1/BRD4 Inhibition: Compound 19d (ADTL-BPI1901), featuring the 5-hydroxy-7-methoxy motif, demonstrated micromolar enzymatic potency (BRD4 IC₅₀: 1.3 μM; PARP1 IC₅₀: 0.9 μM). It induced synthetic lethality in BRCA1/2 wild-type breast cancer models (MDA-MB-468) by simultaneously disrupting homologous recombination (via BRD4-CtIP downregulation) and base excision repair (via PARP1 inhibition) [1].
  • Transcriptional Dysregulation: Derivatives like KL-11743 (structurally analogous to quinazolinones) inhibit glucose transporters, depleting NADH and increasing aspartate. When combined with mitochondrial inhibitors, they induce synthetic lethality in SDHA-deficient tumors by exacerbating metabolic stress [8].
  • BET Bromodomain Inhibition: Patent WO2013175281 discloses 2-phenylquinazolin-4-ones with 5-hydroxy-7-methoxy groups as BET inhibitors. These disrupt BRD4 recruitment to acetylated histones, suppressing oncogenes like MYC and BCL2 in leukemia models [7].

Properties

CAS Number

379228-50-9

Product Name

5-hydroxy-7-methoxyquinazolin-4(3H)-one

IUPAC Name

5-hydroxy-7-methoxy-3H-quinazolin-4-one

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-6-8(7(12)3-5)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13)

InChI Key

JNZHMPZNHHJDSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.